molecular formula C14H14O B1591153 4-(4-Ethylphenyl)phenol CAS No. 21345-28-8

4-(4-Ethylphenyl)phenol

Cat. No.: B1591153
CAS No.: 21345-28-8
M. Wt: 198.26 g/mol
InChI Key: MVHOIHXEJQPTQT-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O. It is a derivative of phenol, where the phenyl group is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Ethylphenyl)phenol can be synthesized through several methods. One common method involves the catalytic reaction between phenol and ethylene or ethanol. Another method includes heating 8-chloro-3-ethylbenzene with sodium hydroxide in the presence of copper powder .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phenol and ethylene in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro, sulfo, and halo derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)phenol involves its interaction with various molecular targets and pathways. It is known to modulate neurological health and function by influencing the gut-brain axis. High blood concentrations of its sulfate derivative are associated with anxiety phenotypes in autistic individuals . The compound’s ability to cross the blood-brain barrier and its physicochemical similarity to endogenous metabolites play a crucial role in its effects.

Comparison with Similar Compounds

  • 4-Ethylphenol
  • 4-Vinylphenol
  • 4-Methoxyphenol

Comparison: 4-(4-Ethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-ethylphenol, it has an additional phenyl group, which enhances its reactivity and potential applications. 4-Vinylphenol and 4-methoxyphenol differ in their substituents, leading to variations in their chemical behavior and uses.

Properties

IUPAC Name

4-(4-ethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHOIHXEJQPTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563317
Record name 4'-Ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21345-28-8
Record name 4'-Ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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